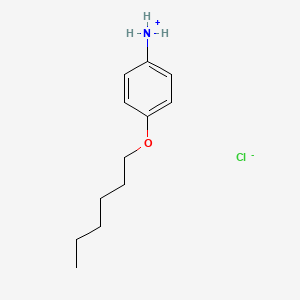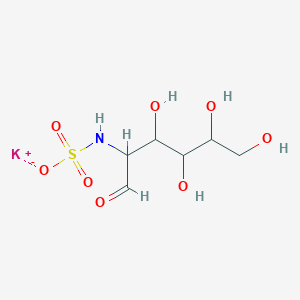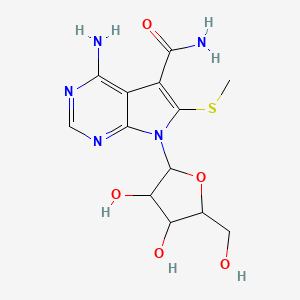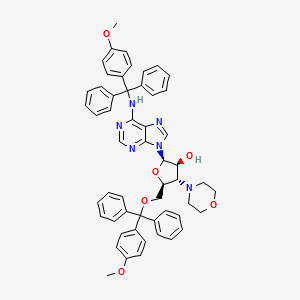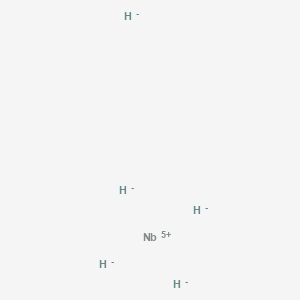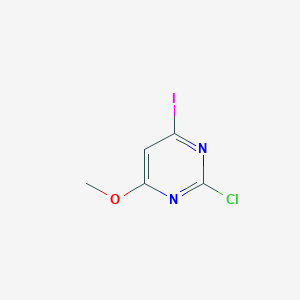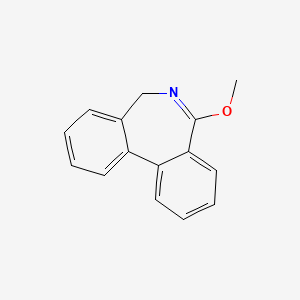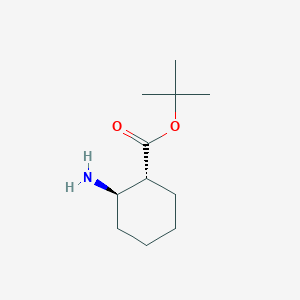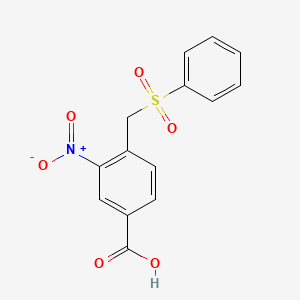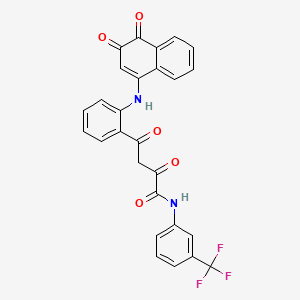
Urea, (1-naphthylacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (1-naphthylacetyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a naphthyl group attached to the acetyl moiety of the urea structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, (1-naphthylacetyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of urea derivatives, including urea, (1-naphthylacetyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out in the presence of phosgene, which, despite its environmental and safety concerns, remains a widely used method due to its efficiency.
化学反応の分析
Types of Reactions
Urea, (1-naphthylacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of urea, (1-naphthylacetyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of urea, (1-naphthylacetyl)- include various substituted ureas, oxidized derivatives, and reduced compounds. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
科学的研究の応用
Urea, (1-naphthylacetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of controlled-release fertilizers and other agrochemical products.
作用機序
The mechanism of action of urea, (1-naphthylacetyl)- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to urea, (1-naphthylacetyl)- include other N-substituted ureas and naphthyl derivatives. Examples include:
Naphthylacetyl spermine: A synthetic analogue of Joro spider toxin, used as a calcium-permeable AMPA receptor antagonist.
Uniqueness
Its naphthyl group provides additional stability and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
102613-45-6 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
N-carbamoyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(17)15-12(16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17) |
InChIキー |
KATFHABDBYCVHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


